molecular formula C21H23NO4 B13508305 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoicacid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoicacid

Cat. No.: B13508305
M. Wt: 353.4 g/mol
InChI Key: OBUOHPMUAPOVID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid is a synthetic organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The compound’s structure includes a fluorenyl group, which provides steric hindrance and protects the amino group during peptide bond formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid typically involves the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids often involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity. The process includes the sequential addition of Fmoc-protected amino acids to a growing peptide chain, followed by deprotection and coupling steps .

Chemical Reactions Analysis

Types of Reactions

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group provides steric hindrance, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation, allowing the synthesis of longer peptide chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-methylbutanoic acid is unique due to its specific structure, which includes a methyl group on the butanoic acid chain. This structural feature can influence the compound’s reactivity and the steric effects during peptide synthesis, making it a valuable tool in the synthesis of complex peptides .

Properties

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-methylbutanoic acid

InChI

InChI=1S/C21H23NO4/c1-4-21(2,19(23)24)22(3)20(25)26-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,4,13H2,1-3H3,(H,23,24)

InChI Key

OBUOHPMUAPOVID-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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